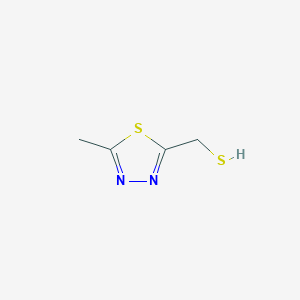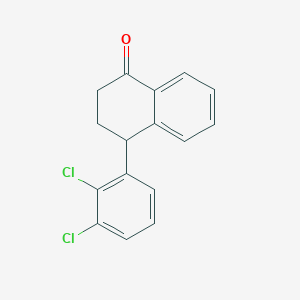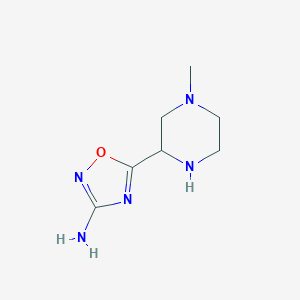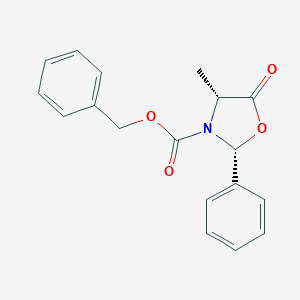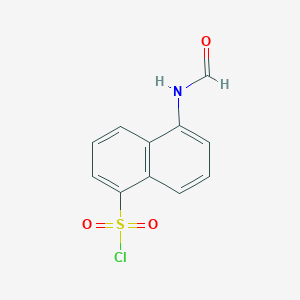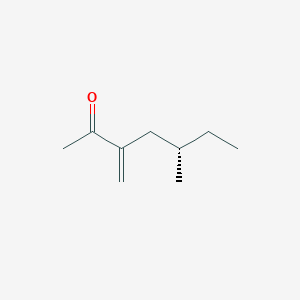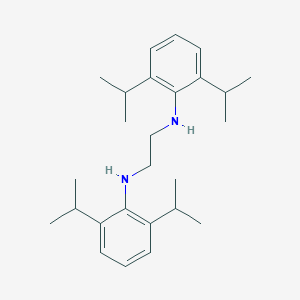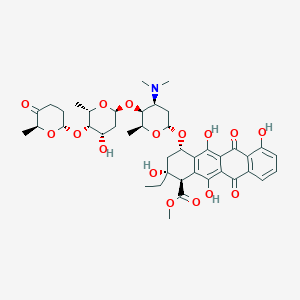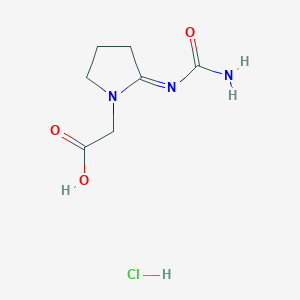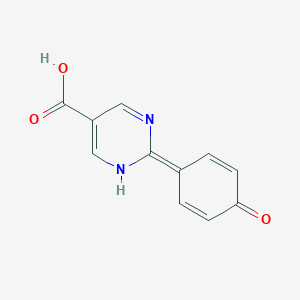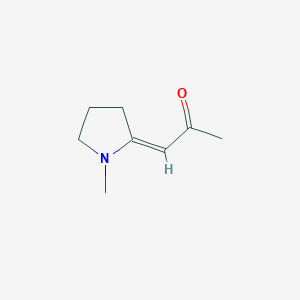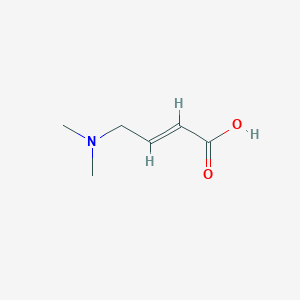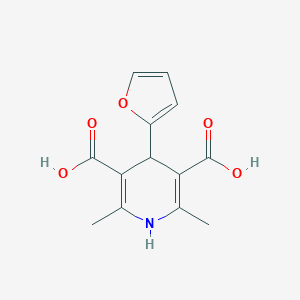
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate (DMFDC) is a chemical compound that has gained significant attention in scientific research. It is a dihydropyridine derivative that has been synthesized using various methods. The compound exhibits unique properties that make it a promising candidate for various applications in the field of science. The purpose of
Wirkmechanismus
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate exerts its effects through various mechanisms. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. One area of research is the development of novel synthesis methods that can improve the yield and purity of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. Another area of research is the investigation of the pharmacokinetic properties of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and the development of novel drug delivery systems that can improve its bioavailability. Additionally, further research is needed to elucidate the mechanisms of action of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and its potential use in the treatment of various diseases.
Synthesemethoden
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Kabachnik-Fields reaction involves the reaction of an aldehyde, a β-ketoester, and a phosphonate in the presence of a catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the desired outcome.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been extensively studied for its various scientific research applications. It has been found to have significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to have antitumor activity, making it a potential candidate for cancer therapy. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
133883-03-1 |
|---|---|
Produktname |
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate |
Molekularformel |
C13H13NO5 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-6-9(12(15)16)11(8-4-3-5-19-8)10(13(17)18)7(2)14-6/h3-5,11,14H,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
OIYUDOWBKIJGKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
Andere CAS-Nummern |
133883-03-1 |
Synonyme |
2,6-dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate furyl-dihydropyridine I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



